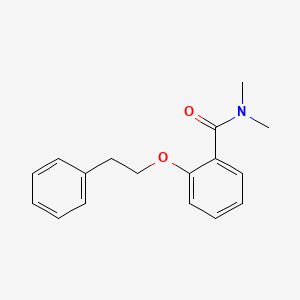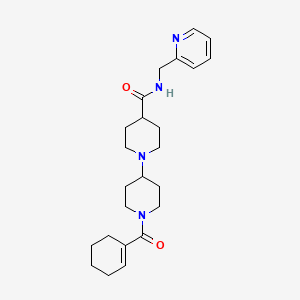![molecular formula C23H22N4O2 B5182514 N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline](/img/structure/B5182514.png)
N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. The compound is commonly referred to as DPPA and has been synthesized using various methods.
作用机制
The mechanism of action of DPPA is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, DPPA reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
DPPA has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can reduce inflammation, pain, and fever in animal models. Additionally, DPPA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. The compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
DPPA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, DPPA has been extensively studied, and its properties and potential applications are well documented. However, there are also limitations to the use of DPPA in lab experiments. The compound has limited solubility in water, which can make it challenging to work with in aqueous environments. Additionally, DPPA has not been extensively tested in human clinical trials, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the study of DPPA. One potential area of research is the development of new antibiotics based on the antibacterial and antifungal properties of DPPA. Additionally, further research is needed to establish the safety and efficacy of DPPA in human clinical trials. Another potential area of research is the development of new cancer treatments based on the ability of DPPA to induce apoptosis in cancer cells. Finally, further studies are needed to understand the mechanism of action of DPPA and its potential applications in the treatment of other diseases and conditions.
合成方法
The synthesis of DPPA involves the reaction of 4-nitroacetophenone and 1-phenyl-3-methyl-5-pyrazolone in the presence of sodium hydride and dimethyl sulfate. The resulting product is then reacted with aniline to produce DPPA. The synthesis of DPPA has also been achieved using other methods, including the reaction of 4-nitroaniline and 1-phenyl-3-methyl-5-pyrazolone in the presence of sodium hydride and dimethyl sulfate.
科学研究应用
DPPA has been extensively studied for its potential application in the field of medicine. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. DPPA has also been investigated for its potential to treat cancer, with studies showing that the compound can induce apoptosis in cancer cells. Additionally, DPPA has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N,N-dimethyl-4-[2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-25(2)19-10-8-17(9-11-19)22-16-23(18-6-4-3-5-7-18)26(24-22)20-12-14-21(15-13-20)27(28)29/h3-15,23H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPJQRQSIKAGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)


![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5182465.png)
![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5182469.png)
![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182482.png)
![3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)

![{3-(2-fluorobenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5182523.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B5182529.png)